molecular formula C8H11N5 B13295401 1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine

1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13295401
M. Wt: 177.21 g/mol
InChI Key: QSCDEFSEMSBXFB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine typically involves the reaction of 1H-pyrazole with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine is unique due to its dual pyrazole rings, which confer distinct chemical and biological properties.

Biological Activity

1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine (CAS No. 1250771-99-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

The chemical formula of this compound is C8H11N5, with a molecular weight of 177.21 g/mol. The compound features a pyrazole core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC8H11N5
Molecular Weight177.21 g/mol
CAS Number1250771-99-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring and subsequent substitutions to introduce the ethyl group. Specific methodologies used in synthesizing pyrazole derivatives have been documented, showcasing their versatility and efficiency.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activities. In vitro studies have demonstrated the ability of this compound to inhibit the proliferation of various cancer cell lines, including:

  • Liver cancer cells (HepG2) : Exhibited a growth inhibition percentage of approximately 54% at certain concentrations.
  • Cervical cancer cells (HeLa) : Showed a reduction in growth by approximately 38% .

The mechanism behind these effects is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also been evaluated for anti-inflammatory effects. A review highlighted that several pyrazole derivatives demonstrated significant inhibition of inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

  • Study on HepG2 Cells : A derivative showed promising results in inhibiting cell proliferation with minimal toxicity to normal fibroblasts .
  • Anti-inflammatory Evaluation : Compounds with similar structures were tested against COX enzymes, revealing dual inhibition capabilities that suggest potential use as anti-inflammatory agents .

Properties

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

1-(2-pyrazol-1-ylethyl)pyrazol-3-amine

InChI

InChI=1S/C8H11N5/c9-8-2-5-13(11-8)7-6-12-4-1-3-10-12/h1-5H,6-7H2,(H2,9,11)

InChI Key

QSCDEFSEMSBXFB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCN2C=CC(=N2)N

Origin of Product

United States

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